molecular formula C6H7NO2 B1595796 2-Cyano-3-methyl-2-butenoic Acid CAS No. 759-21-7

2-Cyano-3-methyl-2-butenoic Acid

Cat. No.: B1595796
CAS No.: 759-21-7
M. Wt: 125.13 g/mol
InChI Key: IMCBZLGYAYZSAM-UHFFFAOYSA-N
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Description

2-Cyano-3-methyl-2-butenoic acid is an organic compound that holds a specialized yet significant position in the field of synthetic chemistry. Characterized by a tetrasubstituted alkene core bearing both a cyano and a carboxylic acid group, its unique electronic and steric properties make it a valuable precursor for a variety of more complex molecules. This article explores the role of this compound as a synthetic intermediate, its historical context through the lens of fundamental organic reactions, and the key structural features that dictate its chemical behavior.

Properties

IUPAC Name

2-cyano-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(2)5(3-7)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCBZLGYAYZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294805
Record name 2-cyano-3-methylbut-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-21-7
Record name 759-21-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-3-methylbut-2-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyano 3 Methyl 2 Butenoic Acid and Its Key Derivatives

Established Synthetic Routes

Established methods for the synthesis of 2-cyano-3-methyl-2-butenoic acid and its esters primarily rely on classical organic reactions such as the Knoevenagel condensation, and conceptually, through Michael additions and hydrocyanation pathways.

Michael Addition Approaches

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. youtube.comnih.gov In the context of synthesizing this compound, this would conceptually involve the addition of a cyanide nucleophile to a derivative of 3-methyl-2-butenoic acid. The general mechanism involves the attack of the nucleophile to the β-carbon of the α,β-unsaturated system. googleapis.com

While specific examples for the direct synthesis of this compound via this route are not extensively documented in readily available literature, the reaction of nucleophiles like diethyl malonate with α,β-unsaturated ketones such as mesityl oxide is a well-known application of the Michael reaction. acs.org

A plausible, though not explicitly detailed, approach would involve the reaction of an ester of 3-methyl-2-butenoic acid with a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst. The subsequent hydrolysis of the resulting cyano-ester would yield the desired this compound.

Table 1: Conceptual Michael Addition Approach

Michael AcceptorNucleophileProduct (after hydrolysis)
Ethyl 3-methyl-2-butenoateKCNThis compound

Condensation Reactions with Cyano-Containing Precursors

The Knoevenagel condensation is a cornerstone for the synthesis of α,β-unsaturated cyano esters, which are direct precursors to this compound. youtube.comchegg.com This reaction involves the condensation of a carbonyl compound, in this case, acetone (B3395972), with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. youtube.comchegg.com

The reaction is typically catalyzed by weak bases like piperidine (B6355638) or morpholine, sometimes with the addition of acetic acid. youtube.comresearchgate.net The use of ionic liquids as both catalyst and solvent has also been explored to promote the Knoevenagel condensation, often leading to high yields and simplified work-up procedures. mdpi.com The resulting product of the condensation between acetone and ethyl cyanoacetate is ethyl 2-cyano-3-methyl-2-butenoate. sigmaaldrich.comnist.govchemeo.comdrugfuture.com

Subsequent hydrolysis of the ethyl ester is required to obtain the final carboxylic acid. This can be achieved through either acidic or basic hydrolysis.

Table 2: Knoevenagel Condensation of Acetone with Ethyl Cyanoacetate

Carbonyl CompoundActive Methylene CompoundCatalystProduct
AcetoneEthyl CyanoacetatePiperidine/Acetic AcidEthyl 2-cyano-3-methyl-2-butenoate
AcetoneEthyl CyanoacetateMorpholineEthyl 2-cyano-3-methyl-2-butenoate
AcetoneEthyl CyanoacetateIonic LiquidsEthyl 2-cyano-3-methyl-2-butenoate

Hydrocyanation and Related Pathways

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double or triple bond. mdpi.com While a direct hydrocyanation approach to this compound is not a commonly cited method, related pathways involving the manipulation of nitriles are relevant.

This pathway is essentially the Knoevenagel condensation discussed in section 2.1.2. The reaction of cyanoacetic acid esters, such as ethyl cyanoacetate, with ketones like acetone, is a primary and efficient method to generate the carbon skeleton and the cyano-substituted α,β-unsaturated ester precursor. chegg.compatsnap.com The reaction is typically catalyzed by a weak base. youtube.com

The addition of hydrogen cyanide to α,β-unsaturated ketones is a known transformation. researchgate.net However, for the synthesis of this compound, a more plausible precursor would be an α,β-unsaturated nitrile. The hydrocyanation of 3-methyl-2-butenenitrile could conceptually lead to a dinitrile intermediate, which could then be selectively hydrolyzed to the desired carboxylic acid. The industrial production of adiponitrile (B1665535) from butadiene involves a nickel-catalyzed hydrocyanation process, which demonstrates the feasibility of such reactions on a large scale. google.comgoogle.com The isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367) is also a key step in this industrial process. tue.nl

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic methodology offer new avenues for the preparation of highly substituted acrylic acids. While not yet specifically applied to this compound in many published reports, these emerging strategies hold promise for more efficient and sustainable syntheses.

One area of development is the use of photocatalysis. For instance, photo-activated carbon dots have been shown to be effective catalysts for Knoevenagel condensations, offering a greener alternative to traditional methods. mdpi.com These reactions can proceed under mild conditions with high yields.

Furthermore, new catalytic systems are continuously being developed for C-C bond-forming reactions. The synthesis of highly substituted acrylic acids and their derivatives is an active area of research, with new methods for the synthesis of di- and trisubstituted hydroxylamines and the functionalization of acrylic acid being reported. nih.govmdpi.com Palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes represents another advanced strategy for constructing complex acrylic acid derivatives. acs.org While these methods are at the forefront of organic synthesis, their direct application to the production of this compound remains to be explored in detail.

Chemoenzymatic Synthesis of Related Cyano-Acids

The integration of enzymatic processes with chemical synthesis offers a powerful strategy for the production of cyano-acids. While specific chemoenzymatic routes to this compound are not extensively documented in publicly available literature, the principles of this approach can be applied. Enzymes, such as nitrilases, can be employed for the selective hydrolysis of dinitriles or cyano-esters to the corresponding cyano-carboxylic acids. This method provides the benefits of high selectivity and mild reaction conditions, often leading to improved yields and reduced byproduct formation.

Organometallic Reagent Mediated Synthesis

Organometallic reagents are pivotal in the formation of carbon-carbon bonds and the introduction of functional groups, including the cyanide moiety.

The direct lithiation of carboxylic acids to form α-lithio carboxylates, followed by reaction with a cyanating agent, presents a potential route for the synthesis of α-cyano carboxylic acids. However, this method can be challenging due to the reactivity of the organolithium reagent with the acidic proton of the carboxylic acid. A more common approach involves the use of protected carboxylic acids or their derivatives. For instance, an ester or an amide can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with a suitable cyanating agent such as cyanogen (B1215507) bromide or tosyl cyanide. Subsequent hydrolysis of the ester or amide group would then yield the desired cyano-acid.

Copper-catalyzed cyanation reactions have emerged as a versatile and efficient method for the synthesis of nitriles. rsc.orgresearchgate.netrsc.org These reactions can be applied to a variety of substrates, including aryl and vinyl halides or triflates, to introduce a cyano group. For the synthesis of this compound, a plausible strategy would involve the copper-catalyzed cyanation of a suitable precursor, such as a 2-halo-3-methyl-2-butenoic acid derivative. Various copper catalysts and cyanide sources can be employed in these reactions. snnu.edu.cn The robustness of copper-catalyzed asymmetric radical cyanation makes it amenable to structurally distinct carbon radicals. snnu.edu.cn

A method for the copper-catalyzed cyanation of heterocycles using ethyl(ethoxymethylene)cyanoacetate as a non-toxic cyanating agent has been developed. rsc.org This transformation proceeds via C-H bond activation in the presence of an oxidant. rsc.orgresearchgate.net

Catalyst SystemCyanating AgentSubstrate TypeKey Features
Copper(I) iodide/ligandTrimethylsilyl cyanideAryl/vinyl halidesGood functional group tolerance.
Copper(I) cyanide-Aryl/vinyl boronic acidsDirect cyanation of boronic acids. researchgate.net
Copper-based catalystEthyl(ethoxymethylene)cyanoacetateHeterocyclesC-H bond activation, non-toxic cyanating agent. rsc.orgresearchgate.net

Asymmetric Synthesis Approaches

The development of asymmetric methods to produce enantiomerically enriched this compound is of significant interest, particularly for pharmaceutical applications. Catalytic asymmetric cyanation is a direct approach to synthesize α-chiral nitriles. snnu.edu.cn This can be achieved through several strategies, including the use of chiral catalysts in cyanation reactions. For example, a chiral copper complex could be used to catalyze the addition of a cyanide source to a prochiral substrate, thereby establishing a stereocenter at the α-position. Another approach involves the enantioselective hydrolysis of a racemic cyano-ester using a chiral lipase, which would selectively hydrolyze one enantiomer to the desired chiral cyano-acid, leaving the other enantiomer of the ester unreacted.

Reactivity Profiles and Transformational Chemistry of 2 Cyano 3 Methyl 2 Butenoic Acid

Nucleophilic Addition Reactions at the α,β-Unsaturated System

The carbon-carbon double bond in 2-Cyano-3-methyl-2-butenoic acid is part of an electron-deficient α,β-unsaturated system, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups at the β-position through conjugate addition, a process often referred to as the Michael addition. masterorganicchemistry.comwikipedia.org

Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of the α,β-unsaturated system in this compound is significantly enhanced by the presence of two powerful electron-withdrawing groups: the nitrile (-CN) and the carboxylic acid (-COOH). These groups act in concert to polarize the carbon-carbon double bond, rendering the β-carbon highly electrophilic and thus a prime target for nucleophiles. masterorganicchemistry.com This increased electrophilicity facilitates conjugate addition reactions with a broad range of nucleophiles, including carbanions, amines, and thiols. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the saturated addition product.

Nucleophile TypeGeneral Product Structure
Grignard Reagents (in the presence of copper salts)β-alkylated carboxylic acid
Aminesβ-amino acid derivative
Thiolsβ-thioether carboxylic acid
Enolates (e.g., from malonic esters)1,5-dicarbonyl compound derivative

Stereochemical Considerations in Addition Reactions

The stereochemical outcome of nucleophilic addition to this compound is a critical aspect of its chemistry, particularly when new stereocenters are formed. The planarity of the double bond allows for the nucleophile to approach from either face, potentially leading to a mixture of diastereomers if the α-carbon becomes a stereocenter upon protonation.

The stereoselectivity of the addition can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries. masterorganicchemistry.com For instance, the use of chiral amines as catalysts can induce enantioselectivity in the Michael addition of carbon nucleophiles. masterorganicchemistry.com The bulky isopropylidene group at the β-position can also exert steric hindrance, potentially favoring the approach of the nucleophile from the less hindered face of the molecule.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation.

Esterification and Amidation Transformations

The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. Due to potential steric hindrance from the adjacent isopropylidene group, more forcing conditions or the use of coupling agents may be necessary to achieve high yields.

Amidation, the formation of an amide bond, is another key transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it into an acyl chloride or by using a peptide coupling agent, followed by reaction with a primary or secondary amine. luxembourg-bio.com A variety of coupling reagents can be employed for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.combath.ac.uk

ReagentProduct Type
Alcohol (with acid catalyst)Ester
Thionyl chloride, then amineAmide
Amine with coupling agent (e.g., DCC, EDC)Amide

Decarboxylation Pathways and Isomer Formation

Upon heating, particularly in the presence of a base or in a high-boiling solvent, this compound can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a nitrile. stackexchange.com For α,β-unsaturated acids with β-substitution, this reaction can proceed through different mechanistic pathways. stackexchange.com

One possible pathway involves the isomerization of the α,β-unsaturated acid to a β,γ-unsaturated isomer, which can then undergo a concerted pericyclic elimination of CO2 through a six-membered ring transition state, analogous to the decarboxylation of β-keto acids. stackexchange.commasterorganicchemistry.com This pathway would lead to the formation of 3-methyl-2-butenenitrile.

Another potential outcome is the direct decarboxylation of the α,β-unsaturated acid, which may be facilitated by the presence of the electron-withdrawing nitrile group. The specific conditions of the reaction can influence the predominant pathway and the resulting isomer distribution of the butenenitrile product.

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a range of transformations, providing access to amines, amides, carboxylic acids, and heterocyclic systems. uchicago.edu

The nitrile group can be hydrolyzed under acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com Acidic hydrolysis typically yields the corresponding carboxylic acid, in this case, leading to a dicarboxylic acid after hydrolysis of the nitrile. lumenlearning.comlibretexts.org Basic hydrolysis initially forms the carboxylate salt and ammonia (B1221849), which upon acidification will also yield the dicarboxylic acid. libretexts.org Partial hydrolysis to the amide is also possible under controlled conditions. lumenlearning.com

Reduction of the nitrile group can be achieved using various reducing agents. Catalytic hydrogenation or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH4) will convert the nitrile to a primary amine.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole derivatives. uchicago.eduresearchgate.net This reactivity opens up pathways to complex heterocyclic structures.

Reagent/ConditionProduct Functional Group
H3O+, heatCarboxylic acid
NaOH, H2O, heat then H3O+Carboxylic acid
H2, catalyst or LiAlH4Primary amine
Azide (e.g., NaN3)Tetrazole

Hydrolysis to Carboxylic Acids or Amides

The nitrile group in this compound can undergo hydrolysis under either acidic or basic conditions to yield either a carboxylic acid or an amide. lumenlearning.com This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk This process leads to the formation of the corresponding dicarboxylic acid and an ammonium (B1175870) salt. The reaction proceeds through an amide intermediate. chemguide.co.uk

Acid-Catalyzed Hydrolysis:

Reactants: this compound, Water, Acid (e.g., HCl)

Conditions: Heat (reflux) libretexts.org

Products: 3-Methyl-2-butenedioic acid, Ammonium salt (e.g., NH4Cl) chemguide.co.uk

Conversely, alkaline hydrolysis involves heating the nitrile with a base, such as sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk This reaction initially produces the salt of the carboxylic acid and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org Depending on the reaction conditions, the hydrolysis can sometimes be controlled to selectively produce the primary amide. arkat-usa.org

Base-Catalyzed Hydrolysis:

Reactants: this compound, Base (e.g., NaOH), Water

Conditions: Heat (reflux) chemguide.co.uk

Initial Products: Sodium salt of 3-methyl-2-butenedioic acid, Ammonia (NH3) chemguide.co.uk

Final Product (after acidification): 3-Methyl-2-butenedioic acid

Hydrolysis ConditionReactantsPrimary Products
AcidicThis compound, H2O, H+3-Methyl-2-butenedioic acid, NH4+
AlkalineThis compound, H2O, OH-Salt of 3-methyl-2-butenedioic acid, NH3

Reduction to Amines and Amino Acid Synthesis

The nitrile and carboxylic acid functionalities of this compound can be reduced to form amines and can be a precursor in the synthesis of amino acids. The reduction of the nitrile group typically yields a primary amine. Various reducing agents can be employed for this transformation.

Furthermore, the carboxylic acid group can be converted into an amide, which can then be reduced to an amine. A variety of reagents and catalytic systems, including those based on silanes and transition metals like nickel, are utilized for the reduction of amides to amines. organic-chemistry.org

The synthesis of amino acids can be approached through pathways involving this compound. For instance, the structurally related 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid has been condensed with various amino acid methyl esters at its carboxylic acid group to form new amide conjugates. nih.gov

Cyclization Reactions and Heterocycle Formation

The unique arrangement of functional groups in this compound and its derivatives allows for their participation in cyclization reactions, leading to the formation of various heterocyclic and fused ring systems.

Intramolecular Cyclization Pathways leading to Naphthalene (B1677914) Derivatives

While direct intramolecular cyclization of this compound to form naphthalene derivatives is not extensively detailed in the provided search results, the general principle of intramolecular cyclization is a key reaction type for similar molecules. For example, N-cyano sulfoximines can undergo acid-induced hydrolysis and intramolecular cyclization to form thiadiazine 1-oxides. nih.gov This suggests that under appropriate conditions, the functional groups within this compound or its derivatives could potentially react with each other or with other reagents to form cyclic structures, which could serve as precursors to naphthalene systems.

Synthesis of Fused Ring Systems such as Benzoquinazolinediones

The reactivity of cyano-containing compounds is crucial in the synthesis of fused heterocyclic systems. For instance, the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine (B109427) is a key step in producing 2-amino-5-cyano-N,3-dimethylbenzamide, a precursor for more complex molecules. google.com While a direct synthesis of benzoquinazolinediones from this compound is not explicitly described, the reactivity of the cyano and carboxylic acid groups makes it a plausible starting material or intermediate in multi-step syntheses of such fused ring systems. The general strategy often involves the reaction of an ortho-amino-cyano aromatic compound to build the quinazoline (B50416) ring.

Comparative Reactivity Studies with Halogenated Analogues

The reactivity of this compound can be compared with its halogenated analogues. Halogenation of the molecule can significantly alter its electronic properties and, consequently, its reactivity in various chemical transformations. For example, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves the cyanation of a brominated precursor. google.com This indicates that a halogen atom can serve as a leaving group, facilitating the introduction of the cyano group.

Mechanistic Studies and Theoretical Investigations

Reaction Mechanism Elucidation

The formation of 2-cyano-3-methyl-2-butenoic acid typically proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. brainkart.comwikipedia.org In the synthesis of this compound, the reactants are acetone (B3395972) (a ketone) and cyanoacetic acid (an active methylene (B1212753) compound). The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.orgsigmaaldrich.com

The mechanism involves several key steps:

Deprotonation: The basic catalyst removes a proton from the α-carbon of cyanoacetic acid, which is acidic due to the presence of two electron-withdrawing groups (cyano and carboxyl). This generates a resonance-stabilized carbanion. numberanalytics.com

Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a β-hydroxy carbonyl intermediate. sigmaaldrich.com

Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated carbon-carbon double bond, yielding the final product, this compound. brainkart.comsigmaaldrich.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of Knoevenagel condensations. nih.gov For the condensation reaction, the transition state for the initial nucleophilic attack of the carbanion on the carbonyl group is a critical determinant of the reaction rate. DFT calculations on similar systems have shown that the energy barrier for this step is influenced by the nature of the catalyst and the reactants. nih.gov

For the subsequent dehydration step, the transition state involves the departure of a water molecule. In base-catalyzed reactions, this is often facilitated by the abstraction of a proton from the α-carbon and the departure of the hydroxyl group from the β-carbon, sometimes in a concerted E1cB-like (elimination unimolecular conjugate base) or E2 (elimination bimolecular) fashion. The stability of the transition state is enhanced by the developing conjugation between the double bond and the electron-withdrawing cyano and carboxyl groups.

A theoretical study on a related Knoevenagel condensation involving a TiCl4-promoted reaction provided insights into the energetics of the cyclization step, which follows the initial condensation. The study, using DFT calculations at the B3LYP/6-31G* level, identified the transition state geometries and calculated the Gibbs free energies of activation. nih.gov For instance, the activation energy for the cyclization transition state was found to be a key factor in the reaction's progress. nih.gov While this study was on a different system, the principles of transition state analysis are directly applicable to understanding the key synthetic steps of this compound.

Base Catalysis: Weak bases like piperidine (B6355638), pyridine, or amines are common catalysts. wikipedia.orgnumberanalytics.com They facilitate the initial deprotonation of the active methylene compound. The choice of base can affect the reaction rate and yield.

Lewis Acid Catalysis: Lewis acids, sometimes in conjunction with a weak base, can activate the ketone (acetone) by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Bifunctional Catalysis: Bifunctional catalysts, which possess both acidic and basic sites, have shown high efficiency in Knoevenagel condensations. rsc.orgrsc.org The basic site activates the methylene compound, while the acidic site activates the carbonyl compound, leading to enhanced reaction rates and yields. For instance, studies on mixed metal oxides have shown that a balance of acidic and basic sites is necessary for optimal catalytic activity. rsc.org

Organocatalysis: Chiral organocatalysts, such as modified cinchona alkaloids, have been developed for asymmetric Knoevenagel condensations, allowing for the synthesis of chiral products with high enantioselectivity. capes.gov.br While the specific application to this compound is not widely reported, these studies highlight the potential for stereocontrol in related systems.

Catalyst TypeRole in Knoevenagel CondensationPotential Impact on this compound Synthesis
Weak Base (e.g., Piperidine) Deprotonation of cyanoacetic acid to form the nucleophilic carbanion. wikipedia.orgEnhances reaction rate and yield.
Lewis Acid (e.g., TiCl4) Activation of the acetone carbonyl group, increasing its electrophilicity. nih.govCan improve reaction efficiency, especially for less reactive ketones.
Bifunctional (e.g., Acid-Base MOF) Simultaneous activation of both acetone and cyanoacetic acid. rsc.orgLeads to higher yields under milder conditions.
Organocatalyst (e.g., Cinchona amine) Can provide a chiral environment for the reaction, enabling stereocontrol. capes.gov.brCould potentially be used to control the E/Z stereochemistry of the product.

Both electronic and steric factors significantly influence the reactivity of the starting materials and the stability of the intermediates and products in the synthesis of this compound.

Electronic Effects: The carbonyl carbon of acetone is electrophilic due to the polarization of the C=O bond. However, the two methyl groups on acetone are electron-donating through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes. brainkart.com Conversely, the α-carbon of cyanoacetic acid is highly acidic due to the powerful electron-withdrawing effects of both the cyano (-CN) and carboxyl (-COOH) groups. wikipedia.org These groups stabilize the resulting carbanion, making cyanoacetic acid a potent nucleophile precursor. The conjugated system in the final product is stabilized by the delocalization of π-electrons across the C=C double bond and the C=O and C≡N groups. wikipedia.org

Steric Effects: Ketones are generally less reactive than aldehydes in nucleophilic additions partly due to steric hindrance. brainkart.com The two alkyl groups of a ketone (methyl groups in acetone) create more crowding around the carbonyl carbon than the single alkyl group and hydrogen of an aldehyde. This steric hindrance can impede the approach of the nucleophile. brainkart.com In the case of this compound, the two methyl groups on the β-carbon of the final product also contribute to its steric bulk. The relative steric hindrance between the substituents on the double bond will influence the thermodynamic stability of the E and Z isomers.

Computational Chemistry Applications

Computational chemistry provides a powerful lens for examining the molecular properties and reactivity of this compound.

Molecular Orbital (MO) theory helps in understanding the electronic structure and reactivity of the molecule. For α,β-unsaturated carbonyl compounds like this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

LUMO: The LUMO is primarily located on the conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon. This indicates that these are the primary sites for nucleophilic attack. The presence of the electron-withdrawing cyano and carboxyl groups lowers the energy of the LUMO, making the molecule a good electron acceptor and susceptible to reactions with nucleophiles. nih.gov

HOMO: The HOMO is associated with the π-system of the double bond and the lone pairs on the oxygen atoms. This orbital is involved in reactions with electrophiles.

DFT studies on similar butanoic acid derivatives have been used to calculate electronic properties such as HOMO-LUMO energy gaps, which are indicators of chemical reactivity. biointerfaceresearch.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular OrbitalLocation of High Electron DensityPredicted Reactivity
LUMO Carbonyl carbon and β-carbon of the C=C bondSusceptible to nucleophilic attack (e.g., Michael addition).
HOMO π-system of the C=C bond and oxygen atomsReactive towards electrophiles.

This compound can exist as two geometric isomers, (E) and (Z), due to the substitution pattern on the C=C double bond. Computational methods can be used to determine the relative stabilities of these stereoisomers.

Conformational analysis involves calculating the potential energy surface of the molecule as a function of bond rotations. For this compound, rotation around the C-C single bonds would be considered. The most stable conformations are those that minimize steric repulsion and maximize favorable electronic interactions.

The relative energies of the (E) and (Z) isomers can be calculated using methods like DFT. Generally, the isomer with less steric hindrance between the bulky groups is more stable. In the case of this compound, the (E)-isomer, where the larger methyl group and the carboxyl group are on opposite sides of the double bond, would be predicted to be more stable than the (Z)-isomer, where they are on the same side. This is often reflected in the product distribution of the synthesis, where the thermodynamically more stable isomer is favored, especially under conditions that allow for equilibration. wikipedia.org

Quantum Mechanical Studies of Reaction Intermediates

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms at the molecular level. For compounds like this compound, which possess multiple reactive sites, these theoretical investigations provide invaluable insights into the energetics and geometries of transient species such as reaction intermediates and transition states. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining theoretical work on closely related α,β-unsaturated systems, such as cyanoacrylates.

The anionic polymerization of cyanoacrylates, for instance, serves as an excellent model for understanding the nucleophilic addition to the carbon-carbon double bond in this compound. The presence of both a cyano and a carboxyl group on the same carbon atom of the double bond significantly influences the electronic distribution, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. pcbiochemres.com This is a key feature that drives reactions like the Michael addition.

DFT studies on the initiation step of anionic polymerization of ethyl α-cyanoacrylate by a nucleophile like water have provided quantitative data on the energetics of the reaction. researchgate.net These studies optimize the geometries of the reactants, transition states, and products on the potential energy surface, allowing for the calculation of activation energies and reaction enthalpies. researchgate.net

For example, a DFT study at the B3LYP/6-31G* level of theory has been used to model the addition of a water molecule to ethyl α-cyanoacrylate. researchgate.net The calculations revealed a specific activation energy for this initiation step, quantifying the energy barrier that must be overcome for the reaction to proceed. researchgate.net Such studies also investigate the influence of solvent effects on the reaction mechanism, often employing techniques like the self-consistent reaction field (SCRF) to model the reaction in different dielectric media. researchgate.net It has been found that polar solvents can lower the activation energy, in some cases even leading to a barrierless reaction. researchgate.net

ParameterValueComputational MethodBasis SetPhaseReference Compound
Activation Energy (Ea)13.83 kJ/molDFT (B3LYP)6-31G*Gas PhaseEthyl α-cyanoacrylate

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and number. For 2-Cyano-3-methyl-2-butenoic Acid (C₆H₇NO₂), the ¹H NMR spectrum is expected to be relatively simple, which aids in its structural assignment.

The structure features two methyl (CH₃) groups attached to the same carbon of the double bond (C3) and a carboxylic acid proton (-COOH). The key expected signals are:

Methyl Protons: The six protons from the two methyl groups are chemically equivalent due to free rotation. They would appear as a single, sharp signal (a singlet) in the spectrum. Its chemical shift would be influenced by the adjacent double bond and the electron-withdrawing cyano and carboxyl groups.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. This signal's breadth and position can be affected by the solvent and concentration.

The absence of other signals in the aliphatic region confirms the specific arrangement of the methyl groups and the lack of other C-H bonds in the core structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Number of Protons Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₂C= 6H ~2.0 - 2.5 Singlet

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. nih.gov

The expected signals for the carbon skeleton are:

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

Olefinic Carbons (C=C): Two signals will appear for the two carbons of the double bond (C2 and C3). These are quaternary carbons, and their chemical shifts are influenced by the attached cyano and carboxyl functional groups.

Nitrile Carbon (-C≡N): The carbon of the cyano group will have a characteristic chemical shift in the 110-125 ppm range.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and will appear far downfield, typically in the 165-185 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C H₃ ~20 - 30
=C (CH₃)₂ ~140 - 150
=C (CN)COOH ~100 - 110
C ≡N ~115 - 125

| C OOH | ~165 - 175 |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures like 3-methyl-2-butenoic acid. bmrb.io

While 1D NMR is powerful, two-dimensional (2D) NMR experiments provide deeper insights into molecular connectivity and spatial relationships, which are crucial for unambiguously confirming complex structures. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no adjacent, non-equivalent protons to establish a correlation. This lack of correlation itself is a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon signals they are attached to (a one-bond correlation). researchgate.net This technique would definitively link the proton signal of the methyl groups to the corresponding methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments for this compound, as it shows correlations between protons and carbons over two to three bonds. youtube.com Key expected correlations for this compound would include:

Correlations from the methyl protons to the two olefinic carbons (C2 and C3).

Correlations from the methyl protons to the carbonyl carbon (COOH) and the nitrile carbon (CN). These correlations are essential for assembling the entire molecular framework and confirming the positions of the electron-withdrawing groups relative to the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this molecule, a NOESY experiment could show a correlation between the methyl protons, confirming their spatial proximity on the same carbon atom.

Together, these advanced NMR techniques provide an interlocking web of data that allows for the complete and unambiguous structural elucidation of this compound. slideshare.net

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the sample, causing the molecule to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound (MW = 125.13 g/mol ), the molecular ion peak would appear at m/z 125. nih.gov

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For carboxylic acids, characteristic fragmentation patterns include the loss of small, stable neutral molecules or radicals. libretexts.org

Table 3: Predicted EIMS Fragmentation for this compound

m/z Value Identity Description
125 [M]⁺ Molecular Ion
110 [M - CH₃]⁺ Loss of a methyl radical
80 [M - COOH]⁺ Loss of a carboxyl radical

Note: Fragmentation is predicted based on the principles of mass spectrometry for carboxylic acids and related structures. libretexts.orgmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is highly effective for confirming the purity and identity of a compound within a mixture. nih.gov

In a typical LC-MS analysis of this compound, the sample would first be passed through an LC column. The compound would separate from any impurities or byproducts, and its retention time would be recorded. As the compound elutes from the column, it enters the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the molecular ion, typically as a protonated molecule [M+H]⁺ at m/z 126 or a deprotonated molecule [M-H]⁻ at m/z 124. copernicus.org The combination of a single sharp peak in the liquid chromatogram at a specific retention time and the correct mass detected by the spectrometer provides powerful evidence for both the high purity and the confirmed identity of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques used to probe the vibrational modes of molecules. nih.govmdpi.com These methods provide detailed information about the functional groups present in a molecule, making them indispensable for the structural elucidation and characterization of compounds like this compound. Both techniques rely on the interaction of light with molecular vibrations, but they are governed by different selection rules, often providing complementary information.

The structure of this compound contains three key functional groups that give rise to characteristic signals in IR and Raman spectra: the cyano group (-C≡N), the carboxylic acid group (-COOH), and the carbon-carbon double bond (C=C) of the olefinic system.

Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond in the cyano group is one of its most distinct spectroscopic features. This absorption is typically observed in the IR and Raman spectra in the range of 2200-2260 cm⁻¹. For conjugated nitriles, such as in this compound, the peak is found in the lower end of this range, around 2220-2240 cm⁻¹. The intensity of this band can vary, but it is generally sharp and easily identifiable. In Raman spectroscopy, the C≡N stretch also gives a strong signal. tudublin.ie

Carboxylic Acid Group (-COOH): This group exhibits several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching vibration, which appears as a very strong and broad band in the IR spectrum, typically between 1700 and 1725 cm⁻¹ for α,β-unsaturated carboxylic acids. The broadness is due to hydrogen bonding between carboxylic acid molecules. In Raman spectra, the C=O stretch is also observable, often around 1735 cm⁻¹. tudublin.ie The hydroxyl (-OH) stretching vibration of the carboxylic acid group gives rise to a very broad absorption in the IR spectrum, spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids.

Olefinic Functional Group (>C=C<): The carbon-carbon double bond stretch in alkenes typically appears in the 1620-1680 cm⁻¹ region of the IR spectrum. For a tetrasubstituted and conjugated alkene like this compound, the C=C stretching vibration is expected to be in the range of 1625-1650 cm⁻¹. The intensity of this peak can be variable in the IR spectrum but is often strong in the Raman spectrum, especially when part of a conjugated system.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)Spectrum
Cyano (-C≡N)Stretch2220 - 2240IR, Raman
Carbonyl (C=O)Stretch1700 - 1725IR (Strong, Broad)
Carbonyl (C=O)Stretch~1735Raman
Hydroxyl (-OH)Stretch2500 - 3300IR (Very Broad)
Olefinic (C=C)Stretch1625 - 1650IR, Raman (Strong)

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For a compound like this compound, various chromatographic methods are employed to assess its purity, monitor its synthesis, and isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis and purification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is a common approach for purity assessment. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated for better peak shape.

Alternatively, a cyano-bonded stationary phase can be used, which offers different selectivity compared to standard C18 columns. restek.comrestek.com This type of column can be operated in both normal-phase and reversed-phase modes and is particularly useful for separating compounds containing polar functional groups. restek.com Detection is typically achieved using a UV detector, as the conjugated system of this compound absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector port.

To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable functional group, such as an ester. researchgate.net For instance, methylation or silylation of the carboxylic acid group produces a derivative that is amenable to GC-MS analysis. The NIST WebBook lists mass spectrometry data for the ethyl ester of this compound, indicating its suitability for GC-MS analysis. nist.gov This derivatization allows for the separation of the compound from other volatile components in a mixture and its subsequent identification based on its mass spectrum.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used in organic chemistry to monitor the progress of a reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), and the plate is developed in an appropriate solvent system (mobile phase). The separated spots are then visualized, usually under UV light, due to the UV-active nature of the conjugated product. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can quickly assess the status of the reaction. thieme.de This allows for the determination of the optimal reaction time and can help in optimizing reaction conditions.

The following table provides an overview of the chromatographic methods used for this compound.

Chromatographic MethodStationary PhaseMobile Phase ExamplePurpose
HPLC (Reversed-Phase)C18 or CyanoWater/Acetonitrile with 0.1% Formic AcidPurity Assessment, Separation
GC-MS (of derivative)Nonpolar (e.g., DB-5)Helium (carrier gas)Identification (after esterification)
TLCSilica GelEthyl Acetate/HexaneReaction Monitoring

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Synthesis of Pharmaceutical Intermediates.

The structure of 2-cyano-3-methyl-2-butenoic acid is a key component in the synthesis of various pharmaceutical intermediates. Its chemical functionalities serve as handles for constructing more elaborate molecular architectures.

The derivatization of this compound is a key strategy for creating biologically active compounds. The cyano and carboxyl groups, along with the double bond, can be selectively modified to produce a range of molecules with potential therapeutic applications. For instance, the ethyl ester of this compound serves as a starting point for creating more complex structures. researchgate.net

A notable example is the synthesis of (E)-3-Aryl-4-cyano-2-butenoic acid ethyl esters, which are themselves multifunctional molecules. nih.gov These derivatives are prepared through reactions that modify the core structure, demonstrating the versatility of the initial building block. The subsequent selective reduction of both the nitrile and the double bond functionalities, while preserving the ester group, is a powerful method in medicinal chemistry for producing a variety of bioactive molecules. nih.gov This highlights the strategic importance of derivatization in developing new chemical entities for pharmaceutical research.

A significant application of this compound is its role as a precursor in the synthesis of homologues of Baclofen. nih.gov Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant used to treat spasticity. ku.dkbrieflands.com Homologues of Baclofen are of interest in drug discovery for their potential to exhibit similar or improved pharmacological profiles. nih.gov

Specifically, 4-Cyano-3-methyl-2-butenoic acid ethyl ester is used as an intermediate in the synthesis of (R,S)-5-amino-3-methylpentanoic acid hydrochloride, a Baclofen homologue. researchgate.netnih.gov The synthesis involves the catalytic hydrogenation of the ethyl ester, which reduces the carbon-carbon double bond and the cyano group to an amine. nih.gov The resulting amino ester is then hydrolyzed to yield the final amino acid homologue. nih.gov This synthetic route showcases the utility of this compound derivatives as key starting materials for pharmacologically relevant molecules. researchgate.netnih.gov

The following table summarizes the synthesis of the Baclofen homologue from the ethyl ester of this compound:

StepReactantReagents and ConditionsProductReference
14-Cyano-3-methyl-2-butenoic acid ethyl ester10% Pd/C, concentrated HCl, 95% Ethanol(R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride nih.gov
2(R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride5 N Hydrochloric acid, reflux(R,S)-5-amino-3-methylpentanoic acid hydrochloride nih.gov

Applications in Agrochemical Synthesis.

The 2-cyanoacrylate structure is a known pharmacophore in the development of herbicides. nih.gov For example, various 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized and shown to act as inhibitors of photosystem II (PSII) electron transport, a common mode of action for herbicides. nih.gov While direct application of this compound in commercial agrochemicals is not widely documented, its structural similarity to these active compounds suggests its potential as a building block in this field. Furthermore, the related compound 3-methyl-2-butenoic acid is utilized in the synthesis of pyrethroid-class agricultural chemicals. google.com

Role in the Synthesis of Complex Molecules and Natural Products.

The synthesis of Baclofen homologues is a clear example of how this compound serves as a key intermediate in the construction of complex, non-natural molecules with significant biological function. nih.gov The strategic placement of multiple reactive sites allows for controlled, stepwise modifications to build molecular complexity. While its specific application in the total synthesis of natural products is not prominently reported, its versatile reactivity makes it a plausible candidate for such endeavors in synthetic chemistry.

Development of Novel Materials and Functional Molecules.

The potential use of this compound in the development of novel materials is linked to the reactivity of its functional groups. The cyanoacrylate moiety is known for its ability to undergo polymerization. For instance, the 2-cyano-2-propyl radical can be generated from the degradation of initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) to start free radical polymerization. researchgate.net Although specific studies on the polymerization of this compound itself are scarce, its structure suggests potential as a monomer or co-monomer for creating polymers with specific thermal or chemical properties. The presence of both a polymerizable double bond and a reactive carboxylic acid/nitrile side chain could lead to functional polymers with applications in areas such as drug delivery or specialty coatings.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The primary synthesis route for 2-Cyano-3-methyl-2-butenoic acid and its derivatives is the Knoevenagel condensation. pcbiochemres.com Future research is increasingly focused on aligning this process with the principles of green chemistry to minimize environmental impact. Key avenues include the development of solvent-free reaction conditions, which have been shown to be effective for Knoevenagel condensations. researchgate.netrsc.orgimedpub.com The use of environmentally benign catalysts, such as recyclable pyrrolidinium-based protic ionic liquids or biogenic carbonates, presents a promising alternative to traditional, more toxic catalysts like piperidine (B6355638). rsc.orgmdpi.com

Microwave-assisted synthesis offers a method to significantly reduce reaction times, often by a factor of 3 to 5, and energy consumption compared to conventional heating. nih.gov Furthermore, photocatalysis using novel materials like photo-activated carbon dots derived from renewable resources such as 5-hydroxymethylfurfural (B1680220) (5HMF) is an emerging green approach. mdpi.com These methods can proceed in aqueous media under mild conditions, avoiding the need for harsh acidic or basic promoters. mdpi.com The exploration of biocatalysis, utilizing enzymes to perform complex reactions with high selectivity, also represents a frontier in the sustainable production of this and related compounds. nih.govmdpi.com A major goal is to improve atom economy by designing more direct synthetic routes that reduce waste at a molecular level. researchgate.netrsc.org

Chemoinformatics and Machine Learning in Reactivity and Synthesis Prediction

Chemoinformatics and machine learning are poised to revolutionize the study of compounds like this compound. These computational tools can predict chemical reactivity and guide the design of new synthetic pathways. drugbank.com By developing models trained on large databases of organic reactions, it is possible to predict whether a molecule will react with a specific reagent, achieving high accuracy. drugbank.com

For this compound, machine learning algorithms could be trained to predict the outcomes of Knoevenagel condensations under various catalytic and solvent conditions, thereby optimizing reaction yields and minimizing experimental trial-and-error. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activities, such as fungicidal or herbicidal potency. researchgate.net This allows for the virtual screening of large libraries of potential analogs to identify candidates with enhanced desired properties before committing to their synthesis. Molecular modeling techniques, including Density Functional Theory (DFT), can provide deep insights into the electronic structure and reaction mechanisms, helping to explain observed reactivity and selectivity. acs.orgmdpi.com

Exploration of Novel Biological Activities from Structural Modifications

Structural modification of the this compound scaffold is a fertile ground for discovering new bioactive molecules. The existing literature shows that derivatives of 2-cyanoacrylates possess a wide spectrum of biological activities, including herbicidal, fungicidal, insecticidal, antiviral, and antitumor properties. nih.govmdpi.comnih.gov

Future research will focus on creating novel analogs by introducing diverse chemical moieties to the core structure and evaluating their biological efficacy. For instance, introducing pyrazole (B372694) and 1,2,3-triazole rings has been shown to broaden the herbicidal properties of 2-cyanoacrylate derivatives. nih.gov Similarly, the synthesis of derivatives containing phosphonyl groups has yielded compounds with promising antiviral and antifungal activities. mdpi.com Structure-activity relationship (SAR) studies are crucial in this context, helping to identify which structural features are key for a particular biological effect. researchgate.netresearchgate.net For example, fungicides like Fenoxanil and Diclocymet, which are structurally related to amides of cyano-containing acids, act by inhibiting melanin (B1238610) biosynthesis in fungi, a mode of action that could be explored with new derivatives. nih.govnih.gov The synthesis of conjugates with amino acids has also been explored to modulate biological effects, such as anti-inflammatory properties. nih.govresearchgate.net

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst used in the Knoevenagel condensation. chemtube3d.com A key area of future research is the design of advanced catalysts that offer superior performance under milder, more environmentally friendly conditions.

Nanocatalysts, such as silver-titanium dioxide (Ag@TiO2) composites, have been shown to be highly efficient for Knoevenagel condensations, featuring mild reaction conditions and easy catalyst recovery and reusability. benthamdirect.comacs.orgbenthamdirect.com Photo-activated carbon dots represent another innovative catalytic system that operates using light as an energy source in aqueous media. mdpi.com The development of heterogeneous catalysts is of particular interest for industrial applications, as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net Research into novel organocatalysts and reusable ionic liquids continues to provide greener and more efficient alternatives to traditional base catalysts. rsc.orgimedpub.com The goal is to develop robust, highly selective, and recyclable catalytic systems that maximize yield and purity while minimizing cost and environmental impact.

Integration into Microfluidic and Continuous Flow Reactor Systems

The transition from traditional batch synthesis to modern continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved yields, and potential for automation. researchgate.net The synthesis of this compound and its derivatives is well-suited for integration into microfluidic and continuous flow reactor systems.

These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher product consistency and purity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which can significantly accelerate reaction rates. mdpi.com Studies have already demonstrated the successful use of continuous flow reactors for Knoevenagel condensations, often employing immobilized or heterogeneous catalysts. mdpi.com For example, polymer networks containing catalytic amine functionalities have been used in microfluidic reactors to synthesize derivatives of bioactive compounds. mdpi.com Future work will focus on developing integrated, multi-step flow syntheses that can produce complex derivatives of this compound in a continuous, automated fashion, paving the way for on-demand and scalable production of fine chemicals.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 2-Cyano-3-methyl-2-butenoic Acid?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to assess purity, with thresholds typically exceeding 97.0% for research-grade material (as validated in reagent catalogs) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on characteristic peaks such as the cyano group (~2200 cm⁻¹ in IR) and α,β-unsaturated carbonyl signals. Mass spectrometry (MS) further corroborates molecular weight (e.g., molecular ion [M+H]⁺ at m/z 140.1). Cross-referencing with PubChem or CAS databases ensures alignment with established spectral libraries .

Q. What synthetic routes are effective for laboratory-scale preparation of this compound?

  • Methodological Answer : A common approach involves Knoevenagel condensation between cyanoacetic acid and 3-methyl-2-butanone under acidic catalysis (e.g., acetic acid or ammonium acetate). Reaction optimization includes temperature control (70–90°C) and solvent selection (e.g., toluene or ethanol) to minimize side products like decarboxylation derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyano group or oxidation of the α,β-unsaturated system. Conduct periodic stability tests via TLC or HPLC to detect degradation. Safety protocols (gloves, fume hood) are essential due to potential irritant properties .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., 2D NMR for unambiguous assignment of tautomeric forms) and compare with computational predictions (DFT-based chemical shift calculations). If contradictions persist (e.g., variable melting points), assess sample history (storage conditions, synthetic byproducts) and replicate experiments under standardized protocols. Statistical analysis (e.g., ANOVA) of replicated data can identify systematic errors .

Q. What strategies optimize the reaction yield of this compound in kinetically controlled syntheses?

  • Methodological Answer : Employ real-time monitoring (e.g., in situ IR or Raman spectroscopy) to track intermediate formation and adjust reaction parameters dynamically. Solvent effects (e.g., polarity, dielectric constant) and catalyst loading (e.g., 5–10 mol% piperidine) significantly influence enolate formation and reaction kinetics. Design of Experiments (DoE) frameworks can systematically explore variable interactions .

Q. How do solvent polarity and temperature affect the tautomeric equilibria of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor tautomer ratios (keto-enol equilibrium) in solvents like DMSO (high polarity stabilizes enol form) versus hexane (favors keto form). Thermodynamic parameters (ΔH, ΔS) can be derived from van’t Hoff plots. Computational modeling (e.g., Gaussian at B3LYP/6-31G* level) provides mechanistic insights into solvent-solute interactions .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns of this compound?

  • Methodological Answer : The cyano group’s electron-withdrawing nature promotes α-cleavage, complicating fragmentation. High-resolution MS (HRMS) and tandem MS/MS (CID) differentiate between isobaric fragments (e.g., [M–CO₂]⁺ vs. [M–CN]⁺). Compare experimental spectra with in silico fragmentation tools (e.g., CFM-ID) to validate assignments .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reactivity data in nucleophilic additions to this compound?

  • Methodological Answer : Systematically vary reaction conditions (e.g., nucleophile strength, solvent, temperature) and characterize products via X-ray crystallography to confirm regioselectivity. If literature contradictions exist, replicate cited methods precisely and document deviations. Meta-analyses of published datasets can identify trends (e.g., solvent polarity as a key variable) .

Q. What statistical approaches are appropriate for analyzing kinetic data in studies of this compound derivatization?

  • Methodological Answer : Apply non-linear regression to fit time-course data to rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiencies across conditions. Bootstrap resampling or Monte Carlo simulations quantify uncertainty in derived rate constants .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.